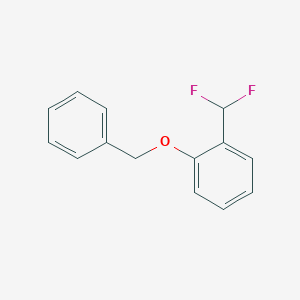

1-(Benzyloxy)-2-(difluoromethyl)benzene

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(difluoromethyl)-2-phenylmethoxybenzene | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H12F2O/c15-14(16)12-8-4-5-9-13(12)17-10-11-6-2-1-3-7-11/h1-9,14H,10H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTMMTXOXSXLMJK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=CC=C2C(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H12F2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40841878 | |

| Record name | 1-(Benzyloxy)-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40841878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

915799-68-7 | |

| Record name | 1-(Difluoromethyl)-2-(phenylmethoxy)benzene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=915799-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-(Benzyloxy)-2-(difluoromethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40841878 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(benzyloxy)-2-(difluoromethyl)benzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Reaction Mechanisms in the Formation and Transformation of Difluoromethylated Benzene Derivatives

Mechanistic Pathways of Difluorocarbene Generation and Reaction

Difluorocarbene (:CF2) is a key intermediate in many difluoromethylation reactions. thieme-connect.com It is a moderately electrophilic species that readily reacts with electron-rich substrates. cas.cn The generation of difluorocarbene can be achieved from various precursors, often involving the formation of an anionic species that subsequently undergoes α-elimination.

One common method for generating difluorocarbene involves the intermediacy of chlorodifluoromethyl anions. These anions are typically formed by the deprotonation of a suitable precursor with a base. cas.cn For instance, reagents like chlorodifluoromethane (B1668795) can be deprotonated to form a chlorodifluoromethyl anion, which then readily eliminates a chloride ion to produce difluorocarbene. cas.cn This process is an example of α-elimination, a fundamental reaction in carbene chemistry.

Once generated in situ, the electrophilic difluorocarbene can be trapped by various nucleophiles. In the context of forming aryl difluoromethyl ethers, aryloxide anions serve as excellent trapping agents. cas.cn The reaction is typically carried out under basic conditions, which serves the dual purpose of generating the aryloxide from the corresponding phenol (B47542) and promoting the formation of difluorocarbene. thieme-connect.com The aryloxide anion attacks the electron-deficient carbon of the difluorocarbene, leading to the formation of the desired difluoromethylated product. The efficiency of this trapping reaction is often high, even in the presence of other functional groups, provided they are less nucleophilic than the target aryloxide. thieme-connect.com

For example, the difluoromethylation of phenols using diethyl bromodifluoromethylphosphonate as a difluorocarbene precursor proceeds through the basic hydrolysis of the phosphonate (B1237965) to form a bromodifluoromethyl anion, which then converts to difluorocarbene. acs.org This intermediate is subsequently trapped by the phenolate (B1203915) to yield the aryl difluoromethyl ether. acs.org

Reductive Elimination Mechanisms in Transition Metal Catalysis

Transition metal catalysis, particularly with palladium, has emerged as a powerful tool for the formation of carbon-carbon and carbon-heteroatom bonds, including the introduction of difluoromethyl groups onto aromatic rings.

Palladium-catalyzed aryldifluoromethylation of aryl halides provides a direct route to diaryl difluoromethanes. nih.govnih.gov A critical step in the catalytic cycle is the reductive elimination from a palladium(IV) intermediate, which forms the desired C(sp2)-CF2Ar bond. The barrier to this reductive elimination can be influenced by several factors, including the nature of the ligands on the palladium center and the electronic properties of the coupling partners. researchgate.net The presence of electron-withdrawing fluorine atoms on the α-carbon can potentially increase the barrier for reductive elimination. nih.govnih.gov However, computational studies have shown that this barrier can be surprisingly low. nih.govnih.gov

The choice of ligand is crucial for a successful reaction. Simple, yet unconventional, dialkylaryl phosphine (B1218219) ligands have been shown to promote the necessary transmetallation step and facilitate the subsequent reductive elimination. nih.govnih.gov

Table 1: Factors Influencing Reductive Elimination Barriers in Palladium-Catalyzed Aryldifluoromethylation

| Factor | Influence on Reductive Elimination Barrier | Reference |

| Ligand Type | Judiciously tuned dialkylaryl phosphine ligands can lower the barrier by promoting transmetallation and stabilizing the transition state. | nih.gov |

| Electronic Effects | While fluorine atoms are electron-withdrawing, the overall barrier can be low due to other stabilizing interactions. | nih.govnih.govresearchgate.net |

| Benzylic π-System | Coordination of the difluorobenzyl π-system to the palladium center significantly lowers the reductive elimination barrier. | nih.govnih.gov |

A key finding from computational studies is the significant role of the benzylic π-system in stabilizing the transition state of the reductive elimination step. nih.govnih.gov The aryl ring of the difluorobenzyl group can coordinate to the palladium center in a η³-benzyl fashion during the transition state. nih.gov This interaction effectively delocalizes electron density and lowers the activation energy for the C-C bond formation, thereby accelerating the reductive elimination process. nih.gov This stabilizing π-interaction helps to overcome the potentially unfavorable electronic effect of the two fluorine atoms on the benzylic carbon. nih.govnih.gov

Difluoromethyl Anion Chemistry and its Application in Defluorinative Functionalization

The chemistry of difluoromethyl anions offers a distinct approach to the synthesis of difluoromethylated compounds. nih.govchemrxiv.orghokudai.ac.jp This strategy involves the transformation of readily available trifluoromethyl groups into difluoromethyl motifs through a process known as defluorinative functionalization. nih.govchemrxiv.orghokudai.ac.jpresearchgate.netresearchgate.net This represents an efficient synthetic strategy, particularly as the trifluoromethyl group is a common substituent in many commercially available compounds. chemrxiv.orghokudai.ac.jpresearchgate.net

This method addresses challenges related to selectivity and functional group tolerance often encountered in other C-F bond transformation methods. nih.govchemrxiv.org By taming the reactive difluoromethyl anion, often through the use of flow chemistry, a diverse range of functional group transformations can be achieved. nih.govchemrxiv.orgresearchgate.net This approach provides a versatile platform for the discovery of new drugs and agrochemicals. nih.govchemrxiv.org The ability to convert trifluoromethyl groups to difluoromethyl motifs is becoming increasingly important due to regulatory scrutiny concerning per- and polyfluoroalkyl substances (PFAS). chemrxiv.orghokudai.ac.jpresearchgate.net

Generation and Stability of Difluoromethyl Anion Intermediates

The difluoromethyl group (CHF₂) possesses a weakly acidic C-H bond, which allows it to participate in reactions as a lipophilic hydrogen bond donor. rsc.orgnih.gov This acidity is also key to the generation of the corresponding difluoromethyl anion, a crucial intermediate in certain nucleophilic difluoromethylation reactions. The stability of carbenes, which can be related to anionic intermediates, is influenced by the electronic properties of their substituents. researchgate.net The presence of two electron-withdrawing fluorine atoms stabilizes the negative charge on the carbon atom in the difluoromethyl anion.

The generation of this anion is typically achieved through the deprotonation of a suitable difluoromethyl-containing precursor. For instance, pentacoordinate bis(difluoromethyl)silicate anions have been identified as key intermediates in the nucleophilic difluoromethylation of enolizable ketones using Me₃SiCF₂H. researchgate.net The stability and reactivity of these anionic species are influenced by factors such as the solvent, the counter-ion, and the specific precursor used to generate the anion.

Mechanisms of C(sp³)–F Bond Transformations

The transformation of C(sp³)–F bonds, particularly the selective mono-defluorination of a trifluoromethyl (CF₃) group to a difluoromethyl (CF₂H) group, represents a highly atom-economical synthetic strategy. researchgate.net However, this transformation is challenging due to the high strength of the C–F bond and the difficulty in controlling the degree of defluorination. researchgate.netccspublishing.org.cn

Several mechanistic pathways have been developed to achieve this transformation. One common approach involves reductive methods that proceed through radical intermediates. ccspublishing.org.cn These reactions can be initiated by UV irradiation, electrochemical reduction, or the use of reducing metals like magnesium. ccspublishing.org.cn More recently, photoredox catalysis has emerged as a powerful tool for C–F bond cleavage. researchgate.netccspublishing.org.cn In some cases, the combination of visible light catalysis with Lewis acid activation has enabled the selective single C(sp³)–F functionalization of trifluoromethylarenes. researchgate.net Mechanistic studies suggest that an in-situ generated borenium cationic species can act as the key intermediate for facilitating the C(sp³)–F bond cleavage. researchgate.net

A distinct mechanism, termed the "fluoride-rebound" mechanism, has been observed in borane-catalyzed reactions with Au(III) complexes. nih.govresearchgate.net This pathway involves the abstraction of a fluoride (B91410) ion from the CF₃ group by the borane, followed by migratory insertion and subsequent C–F reductive elimination to form the new C–C bond, effectively transforming a CF₃ group. nih.gov

| Transformation Method | Key Features | Mechanistic Intermediates | Citation |

| Reductive Defluorination | Uses reducing agents (e.g., Mg) or electrochemistry. | Radical anions, difluoromethyl radicals | ccspublishing.org.cn |

| Photoredox Catalysis | Employs a photocatalyst (e.g., Iridium-based) and light. | Radical intermediates | ccspublishing.org.cn |

| Lewis Acid Activation | Merges visible light catalysis with a Lewis acid. | Borenium cationic species, radical intermediates | researchgate.net |

| Fluoride-Rebound | Borane-catalyzed reaction with metal-CF₃ complexes. | Difluoroalkyl metal species, activated CF₂ fragment | nih.govresearchgate.net |

Radical Difluoromethylation Pathways

Radical reactions provide a powerful and complementary approach for introducing the difluoromethyl group. rsc.org These pathways typically involve the generation of a difluoromethyl radical (•CF₂H), which is then trapped by a suitable substrate. Difluoromethyl radicals can be generated from various precursors, such as HCF₂SO₂Cl, under photoredox conditions. rsc.org C–H difluoromethylation, particularly for heteroaromatics, often relies on Minisci-type radical chemistry. rsc.org

The development of radical fluoroalkylation has been a significant area of research, as these methods often exhibit high functional group tolerance. pen2print.orgrsc.orgresearchgate.net The reactivity in these reactions is heavily influenced by the properties of the generated radical species. pen2print.org

Asymmetric Difluoromethylation of Alkyl Radicals

Achieving enantioselectivity in radical reactions is a formidable challenge due to the high reactivity of the radical intermediates. nih.gov Despite this, catalytic asymmetric radical difluoromethylation has been successfully developed. One notable strategy involves the radical aminodifluoromethylation of alkenes. nih.gov This process utilizes a dual-catalytic system, combining a copper(I) source (CuBr) with a chiral phosphoric acid. nih.govacs.org Commercially available fluoroalkylsulfonyl chlorides serve as the radical source. nih.gov A key to the success of this method is the use of an additive, such as silver carbonate, to suppress unwanted background reactions. nih.gov This approach provides access to enantioenriched α-tertiary pyrrolidines bearing a β-difluoromethyl group with excellent yields and enantioselectivity. nih.gov

| Component | Role in Asymmetric Difluoromethylation | Example | Citation |

| Radical Source | Generates the •CF₂H radical. | HCF₂SO₂Cl | rsc.orgnih.gov |

| Catalyst System | Controls the stereochemical outcome. | CuBr / Chiral Phosphoric Acid | nih.govacs.org |

| Substrate | Traps the radical and forms the product. | Alkenes (e.g., N-benzylacrylamides) | rsc.orgnih.gov |

| Additive | Suppresses side reactions. | Silver Carbonate | nih.gov |

Influence of Fluorine Substitution on Radical Properties

The substitution of hydrogen with fluorine has a profound effect on the properties and reactivity of alkyl radicals. rsc.orgpen2print.org These "fluorine effects" can dramatically alter the outcome of a reaction compared to its non-fluorinated counterpart. rsc.orgresearchgate.net

In the case of fluoromethyl radicals, two opposing electronic effects are at play: the strong inductive electron-withdrawing effect of fluorine and the electron-donating resonance effect from the fluorine lone pairs. pen2print.org Due to the resonance effect, the HCF₂• radical is considered more nucleophilic than the methyl radical (CH₃•). pen2print.org In contrast, the trifluoromethyl radical (CF₃•) is more electrophilic than the methyl radical due to the dominance of the inductive effect of the three fluorine atoms. pen2print.org This difference in electronic character dictates the types of substrates with which these radicals will preferentially react.

| Radical Species | Dominant Electronic Effect | Resulting Property | Citation |

| Methyl (CH₃•) | - | Baseline | pen2print.org |

| Difluoromethyl (HCF₂•) | Resonance (electron-donating) | More Nucleophilic | pen2print.org |

| Trifluoromethyl (CF₃•) | Inductive (electron-withdrawing) | More Electrophilic | pen2print.org |

Rearrangement and Cleavage Pathways in Difluoromethyl Ethers

One important transformation is the ccspublishing.org.cnrsc.org-Wittig rearrangement, which has been demonstrated for difluoroallylic ethers. acs.org This reaction proceeds by deprotonation adjacent to the ether oxygen, followed by a concerted pericyclic rearrangement, providing a powerful method for C-C bond formation and the synthesis of functionalized molecules containing a CF₂ group. acs.org

Cleavage of the ether bond is another significant reaction pathway. The mechanism of cleavage can be influenced by adjacent functional groups. For vinylic ethers, where the oxygen is directly attached to a double bond, acid-catalyzed cleavage often proceeds via protonation of the double bond rather than the ether oxygen, due to resonance effects that increase the nucleophilicity of the alkene carbon. youtube.com While 1-(benzyloxy)-2-(difluoromethyl)benzene is not a vinylic or allylic ether, these principles highlight how the electronic environment surrounding the ether linkage dictates its reactivity. The synthesis of aryl difluoromethyl ethers from phenols often proceeds through a difluorocarbene (:CF₂) intermediate, which is trapped by the phenoxide. nih.gov The generation of this highly reactive intermediate under basic conditions suggests that cleavage or rearrangement pathways involving carbene formation could be plausible for difluoromethyl ethers under specific conditions. nih.gov

Theoretical and Computational Chemistry Studies

Density Functional Theory (DFT) Calculations for Mechanistic Elucidation

Density Functional Theory (DFT) has become an indispensable method for elucidating complex reaction mechanisms at the molecular level. By calculating the electronic structure and energies of reactants, transition states, and products, DFT allows for a detailed mapping of reaction pathways.

Reductive elimination is a crucial step in many palladium-catalyzed cross-coupling reactions, where two ligands on the palladium center couple to form a new bond, leading to the final product. DFT calculations are instrumental in understanding the energetics and mechanism of this process for compounds like 1-(Benzyloxy)-2-(difluoromethyl)benzene.

Computational studies on similar organopalladium complexes reveal that the electronic properties of both the ligands and the metal center significantly influence the rate of reductive elimination. berkeley.edumit.edu For instance, DFT can be used to model the transition state of the C-C or C-H bond-forming step from a palladium(II) or palladium(IV) intermediate. nih.gov Calculations show that electron-donating groups on the aryl ligand can accelerate the reaction, while the nature of ancillary ligands, such as phosphines, also plays a critical role. berkeley.edunih.gov DFT studies have demonstrated that Pd–Zn cooperativity can favor reductive elimination in Negishi cross-coupling processes. researchgate.net The activation energy for reductive elimination can be precisely calculated, providing a quantitative measure of the reaction's feasibility under different conditions. researchgate.net

| Complex Type | Coupling Partners | Ancillary Ligand | Calculated ΔH‡ (kcal/mol) | Reference Finding |

|---|---|---|---|---|

| (dtbpy)PdIV(Aryl)(CF3)(F)+ | Aryl–CF3 | dtbpy | 13.7 | DFT reveals the CF3 group acts as an electrophile in the transition state. nih.gov |

| (tmeda)PdIV(Aryl)(CF3)(F)+ | Aryl–CF3 | tmeda | 12.9 | Changing the ancillary ligand from dtbpy to tmeda lowers the activation barrier. nih.gov |

| cis-[Pd(η1-allyl)2(PMe3)] | Allyl–Allyl (C3–C3') | PMe3 | 4.6 | Tricoordinated complexes undergo reductive elimination faster than tetracoordinated ones. researchgate.net |

| [P-P]Pd(Ar)(OCH2CMe3) | Ar–O | BINAP | ~25-30 | Electron-withdrawing groups on the aryl ring are necessary to promote C-O reductive elimination. mit.edu |

The difluoromethyl group (CF₂H) is a key functional moiety, and understanding the stability of related anionic species is crucial for predicting reaction pathways. acs.org While the trifluoromethyl anion (CF₃⁻) is known to be highly unstable and rapidly decomposes, the stability and reactivity of other fluorinated carbanions are of significant interest. nih.gov DFT calculations provide a robust framework for assessing the electrochemical stability of anions against oxidation. researchgate.netrsc.org

Computational methods can determine properties such as vertical anion oxidation potential and chemical hardness, which serve as reliable descriptors for stability. researchgate.net Studies using DFT functionals can predict whether an anion is likely to be stable enough to act as a nucleophile in a reaction or if it will undergo decomposition. researchgate.net For instance, the presence of an α-fluorine atom can stabilize a resulting carbon-centered radical through resonance effects, a factor that is critical for reactivity in certain fluorodecarboxylation reactions. nih.gov These computational insights are vital for designing synthetic routes that may involve difluoromethyl anionic intermediates.

In catalytic reactions involving substituted aromatic rings like this compound, controlling the position of a new bond formation (regioselectivity) is a primary challenge. DFT calculations are highly effective in predicting and rationalizing these outcomes. researchgate.net For palladium-catalyzed C-H activation reactions, the choice of ligand can dramatically influence or even reverse the regioselectivity. chemrxiv.org

Computational models can map out the energy profiles of different reaction pathways leading to various regioisomers. For example, in the C-H difluoromethylation of aromatic carbonyls, DFT can help explain why the reaction proceeds with high para-selectivity. rsc.orgacs.org By analyzing the transition state structures for bond activation at different positions (e.g., ortho, meta, para), the lowest energy pathway, and thus the major product, can be identified. Furthermore, these models can elucidate the subtle electronic and steric interactions between the substrate, catalyst, and ligand that govern the selective outcome. chemrxiv.org

Computational Modeling of Electronic and Steric Effects

The substitution of hydrogen with fluorine atoms profoundly alters the electronic and steric profile of a molecule. Computational modeling allows for the quantification and visualization of these effects, providing a deeper understanding of the molecule's behavior.

The high electronegativity of fluorine atoms in the difluoromethyl group significantly impacts the electronic properties of the benzene (B151609) ring. Fluorine substitution generally leads to a decrease in the energy of the Highest Occupied Molecular Orbital (HOMO) and an increase in the energy of the Lowest Unoccupied Molecular Orbital (LUMO), widening the HOMO-LUMO gap. numberanalytics.com This electronic perturbation can increase the molecule's stability against oxidation and alter its reactivity towards electrophiles and nucleophiles. numberanalytics.com

Computational studies have introduced the concept of "fluoromaticity," where the lone pairs on fluorine atoms contribute additional molecular orbitals to the π-system of the aromatic ring. nih.govacs.orgacs.orgx-mol.net This contribution can further stabilize the ring, leading to increased resistance to addition reactions and enhanced thermal stability. nih.govacs.orgacs.orgx-mol.net DFT and other ab-initio methods can accurately calculate these molecular orbital energies and visualize their distribution, offering predictive power regarding the molecule's chemical reactivity. nih.gov

| Compound | HOMO Energy (eV) | LUMO Energy (eV) | HOMO-LUMO Gap (eV) | General Finding |

|---|---|---|---|---|

| Benzene | -6.75 | -1.15 | 5.60 | Baseline for comparison. |

| Fluorobenzene | -6.89 | -1.05 | 5.84 | Fluorine lowers HOMO energy and increases the gap, indicating higher stability. numberanalytics.com |

| 1,2-Difluorobenzene | -7.01 | -0.98 | 6.03 | Increased fluorine substitution further stabilizes the molecule electronically. nih.gov |

| Hexafluorobenzene | -7.58 | -0.55 | 7.03 | Perfluorination significantly widens the HOMO-LUMO gap. nih.gov |

Non-covalent interactions (NCIs), such as hydrogen bonds, π-stacking, and C-H/π interactions, are fundamental to controlling selectivity in chemical reactions, particularly in asymmetric catalysis. researchgate.netnih.gov While often weak, the cumulative effect of multiple NCIs can create a well-defined transition state, leading to high levels of stereocontrol. mdpi.comnih.gov

For a molecule like this compound, both the benzyloxy and difluoromethyl groups can participate in specific NCIs. The fluorine atoms of the CF₂H group, although weak hydrogen bond acceptors, can modulate the structure of surrounding molecules, including solvents or catalysts. nih.govresearchgate.net The benzyloxy group, with its phenyl ring and oxygen atom, can engage in π-stacking and hydrogen bonding. Computational models can identify and quantify the energy of these interactions. acs.org For example, DFT calculations combined with methods like Quantum Theory of Atoms In Molecules (QTAIM) or Natural Bond Orbital (NBO) analysis can reveal the nature and strength of hydrogen bonds and other weak interactions that stabilize one stereoisomeric transition state over another. mdpi.com These analyses are crucial for the rational design of catalysts that can achieve high enantioselectivity. acs.org

Prediction of Reaction Barriers and Transition State Structures

Computational chemistry provides powerful tools for elucidating the mechanisms of chemical reactions by calculating the energies of reactants, products, and the transition states that connect them. The energy difference between the reactants and the transition state is known as the activation energy or reaction barrier, a critical parameter that governs the rate of a reaction. For a molecule such as this compound, theoretical studies can predict the feasibility of various transformations, the regioselectivity of reactions on the aromatic ring, and the structure of the high-energy transition states. While specific computational studies on this compound are not extensively documented in the literature, predictions can be made based on established principles and computational analyses of related aromatic compounds.

Density Functional Theory (DFT) is a common and effective method for these predictions, offering a good balance between computational cost and accuracy for calculating the geometries and energies of molecules and transition states. nih.govnih.govnih.gov Such calculations can model reactions like electrophilic aromatic substitution (EAS), nucleophilic aromatic substitution, and C–H bond functionalization.

Substituent Effects on Electrophilic Aromatic Substitution Barriers

The reactivity and regioselectivity of electrophilic aromatic substitution on the benzene ring of this compound are dictated by the electronic properties of the two substituents. The benzyloxy group (-OCH₂Ph) is an activating group. libretexts.org The oxygen atom, through its lone pairs, can donate electron density to the aromatic ring via resonance, stabilizing the positively charged intermediate (the sigma complex or arenium ion) formed during electrophilic attack. This stabilization lowers the energy of the transition state, thus lowering the reaction barrier and increasing the reaction rate compared to unsubstituted benzene. libretexts.org This electron-donating effect is strongest at the ortho and para positions, directing incoming electrophiles to these sites.

Conversely, the difluoromethyl group (-CHF₂) is a deactivating group. The high electronegativity of the fluorine atoms withdraws electron density from the aromatic ring through the inductive effect, destabilizing the carbocationic intermediate. mdpi.comrsc.org This destabilization raises the energy of the transition state and slows the reaction rate. Electron-withdrawing groups typically direct incoming electrophiles to the meta position, as the ortho and para positions are more strongly deactivated. nih.gov

Computational modeling can quantify these effects by calculating the activation energies for an electrophile attacking each available carbon atom of the aromatic ring. The transition state for the rate-determining step of EAS (the formation of the sigma complex) would be located and its energy calculated. nih.gov A hypothetical set of results from a DFT study on the nitration of this compound is presented for illustrative purposes in the table below.

| Position of Electrophilic Attack | Relative Activation Energy (kcal/mol) (Hypothetical) | Predicted Major/Minor Product |

|---|---|---|

| C3 | +5.2 | Minor |

| C4 | 0.0 | Major |

| C5 | +4.8 | Minor |

| C6 | +1.5 | Major |

In this hypothetical scenario, the lowest activation barrier is for attack at the C4 position, which is para to the strongly activating benzyloxy group and meta to the deactivating difluoromethyl group. The next most favorable position is C6, ortho to the benzyloxy group. The transition states leading to substitution at C3 and C5 would be significantly higher in energy.

Transition State Structures

Computational studies can also provide detailed three-dimensional structures of the transition states. For an electrophilic aromatic substitution reaction, the transition state structure would resemble the sigma complex. It would feature the incoming electrophile partially bonded to a specific carbon atom of the aromatic ring, which would have a distorted sp³-like geometry. The positive charge would be delocalized across the remaining sp²-hybridized carbons of the ring, primarily at the positions ortho and para to the site of attack. Analysis of bond lengths and angles in the calculated transition state structure can provide deep insight into the reaction mechanism.

Prediction of Barriers for C–H Functionalization

Beyond reactions on the aromatic ring, computational chemistry can predict reaction barriers for the functionalization of the C–H bonds of the side chains. Both the benzylic C–H bonds of the benzyloxy group and the C–H bond of the difluoromethyl group are potential sites for radical or transition-metal-catalyzed reactions. sioc-journal.cnacs.org

The benzylic C–H bonds in the -OCH₂Ph moiety are analogous to those in toluene (B28343), though influenced by the adjacent oxygen atom. Computational studies on toluene and its derivatives have shown that these bonds can be activated, and the barriers for hydrogen abstraction or oxidative addition can be calculated. rsc.orgresearchgate.net Similarly, the C–H bond in the -CHF₂ group is activated by the adjacent fluorine atoms and the aromatic ring. Theoretical calculations could compare the activation barriers for reactions at these two distinct sites, predicting the selectivity of, for example, a radical halogenation reaction. A hypothetical comparison of calculated bond dissociation energies (BDEs), which correlate with the barrier for radical hydrogen abstraction, is shown below.

| C–H Bond Location | Calculated Bond Dissociation Energy (kcal/mol) (Hypothetical) |

|---|---|

| Benzylic (-OCH₂Ph) | 88 |

| Difluoromethyl (-CHF₂) | 98 |

These hypothetical data suggest that the benzylic C–H bond would be more susceptible to radical abstraction than the C–H bond of the difluoromethyl group, indicating a lower reaction barrier for functionalization at the benzylic position. Such computational predictions are invaluable for guiding synthetic efforts and understanding reaction outcomes.

Synthetic Utility and Applications in Organic Synthesis

Role as a Synthetic Intermediate for Functionalized Aromatic Compounds

1-(Benzyloxy)-2-(difluoromethyl)benzene is a versatile synthetic intermediate for the preparation of a variety of functionalized aromatic compounds. The benzyl (B1604629) group serves as a common protecting group for the phenolic hydroxyl, which can be readily removed under various conditions, most typically via catalytic hydrogenation. This deprotection unmasks the phenol (B47542), 2-(difluoromethyl)phenol (B1359066), which can then undergo a range of transformations.

The exposed hydroxyl group can be alkylated, acylated, or converted to a triflate, allowing for subsequent cross-coupling reactions. Furthermore, the aromatic ring itself is amenable to electrophilic aromatic substitution. The directing effects of the benzyloxy and difluoromethyl groups, along with steric considerations, will influence the regioselectivity of these reactions, enabling the synthesis of diverse polysubstituted benzene (B151609) derivatives.

Utilization in the Construction of Diverse Fluorinated Scaffolds

The presence of the difluoromethyl group makes this compound a key starting material for the synthesis of more complex fluorinated structures.

Building Block for Monofluoromethylene and Difluorocyclopropane Derivates

While direct transformations of the difluoromethyl group on this compound into monofluoromethylene or for the construction of difluorocyclopropanes are not extensively documented in dedicated studies of this specific molecule, the broader literature on organofluorine chemistry provides pathways where such a scaffold could be utilized. For instance, derivatives of this compound could potentially be elaborated into precursors for difluorocarbene, a key intermediate for the synthesis of gem-difluorocyclopropanes. The synthesis of difluorocyclopropanes is a significant area of research due to their presence in bioactive molecules and their utility as synthetic intermediates.

Precursor for CF2H- and CFH2-α,β-Unsaturated Carbonyls

The synthesis of α,β-unsaturated carbonyls containing CF2H and CFH2 groups is of significant interest. Although specific examples starting directly from this compound are not prominent in the literature, its structural motifs are relevant. The difluoromethylated aromatic ring could be functionalized with a carbonyl-containing side chain. Subsequent chemical manipulations, such as aldol-type condensations followed by elimination, could theoretically lead to the formation of the desired α,β-unsaturated systems. The electron-withdrawing nature of the difluoromethyl group can influence the reactivity of adjacent functional groups, a factor that would need to be considered in such synthetic designs.

Strategic Incorporation of the Difluoromethyl Group into Complex Molecules

The difluoromethyl group is a valuable moiety in drug discovery, acting as a lipophilic hydrogen bond donor and a bioisostere of functional groups like hydroxyls or thiols. msu.edu this compound provides a platform for incorporating the 2-(difluoromethyl)phenyl motif into larger, more complex molecular architectures.

The synthetic utility of this compound is highlighted in its potential for late-stage functionalization, where the pre-installed difluoromethyl group is carried through a synthetic sequence. The benzyl-protected phenol allows for a wide range of reaction conditions to be employed for modifying other parts of a molecule before the final deprotection step to reveal the active phenolic compound. This strategy is crucial in medicinal chemistry for the rapid generation of analogues for structure-activity relationship (SAR) studies.

| Property | Significance in Drug Design |

| Increased Lipophilicity | Can improve membrane permeability and bioavailability. |

| Metabolic Stability | C-F bonds are strong, making the group resistant to metabolic degradation. |

| Hydrogen Bond Donor | The hydrogen on the difluoromethyl group can participate in hydrogen bonding. |

| Bioisosterism | Can mimic hydroxyl or thiol groups, potentially improving target binding. |

Development of Novel Fluorination Reagents and Methodologies

While this compound is not itself a fluorinating agent, its synthesis and reactions are part of the broader field of developing new fluorination methodologies. beilstein-journals.org The preparation of such specialized building blocks requires reliable and efficient methods for introducing the difluoromethyl group onto an aromatic ring. Research into the synthesis of this and related compounds contributes to the expanding toolbox of organofluorine chemistry. The challenges associated with the selective introduction of fluorinated groups drive the innovation of new reagents and catalytic systems, which are essential for the advancement of pharmaceutical and materials chemistry.

Q & A

Q. What are the optimal synthetic routes for introducing benzyloxy and difluoromethyl groups onto a benzene ring?

- Methodological Answer : The synthesis of 1-(Benzyloxy)-2-(difluoromethyl)benzene typically involves sequential functionalization. For the benzyloxy group, nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling can be employed using benzyl alcohol derivatives under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) . The difluoromethyl group is introduced via radical fluorination or halogen-exchange reactions, such as using ClCF₂H precursors with a fluorinating agent like DAST (diethylaminosulfur trifluoride) . Protecting group strategies (e.g., temporary silylation of hydroxyl groups) may prevent undesired side reactions during sequential substitutions.

Q. How can NMR spectroscopy distinguish between signals from the benzyloxy and difluoromethyl groups?

- Methodological Answer : In -NMR, the benzyloxy group’s methylene protons () resonate as a singlet or multiplet at δ 4.8–5.2 ppm, while the difluoromethyl () protons split into a doublet of triplets (dt) due to coupling with two fluorine nuclei (), appearing near δ 5.5–6.5 ppm . -NMR further resolves the CF₂ group as a distinct triplet near δ -110 to -120 ppm.

Advanced Research Questions

Q. How does the difluoromethyl group influence electronic and steric effects in catalytic transformations?

- Methodological Answer : The group is both electron-withdrawing (via σ-induction) and weakly donating (via hyperconjugation), altering the benzene ring’s reactivity in cross-coupling reactions. Steric hindrance from the difluoromethyl group can be quantified using DFT calculations (e.g., Bürgi-Dunitz angles) to predict regioselectivity in Suzuki-Miyaura couplings. Experimental validation involves comparing reaction rates and yields with analogous non-fluorinated substrates .

Q. What strategies mitigate competing side reactions during multi-step functionalization of this compound?

- Methodological Answer : Competing oxidation of the benzyloxy group can be suppressed using inert atmospheres (N₂/Ar) and low-temperature conditions. For electrophilic substitutions, directing groups (e.g., meta-directing ) are leveraged to control regiochemistry. Transient protection of reactive sites with TMS (trimethylsilyl) groups or photoredox-mediated C–H activation can enhance selectivity .

Q. How can contradictions in reported spectroscopic data for this compound be resolved?

- Methodological Answer : Discrepancies in -NMR chemical shifts may arise from solvent effects or impurities. Standardize measurements using CDCl₃ or DMSO-d₆ and compare with reference compounds (e.g., 1-fluoro-4-(trifluoromethyl)benzene). High-resolution mass spectrometry (HRMS) and 2D NMR (COSY, HSQC) confirm structural assignments .

Experimental Design & Data Analysis

Q. What computational tools predict the biological activity of derivatives of this compound?

- Methodological Answer : Molecular docking (AutoDock Vina) and pharmacophore modeling (Schrödinger Phase) assess interactions with target proteins like kinases or GPCRs. QSAR models incorporating Hammett σ constants for the group correlate electronic effects with bioactivity. In vitro validation uses enzyme inhibition assays (e.g., IC₅₀ determination) .

Q. How do solvent polarity and temperature affect the stability of the difluoromethyl group?

- Methodological Answer : Accelerated stability studies (40–80°C in DMSO, MeOH, or H₂O) monitor degradation via HPLC. The group hydrolyzes in protic solvents, forming derivatives. Arrhenius plots quantify activation energy (), guiding storage conditions (anhydrous, -20°C) .

Functional Group Interactions

Q. What intermolecular interactions dominate in crystalline derivatives of this compound?

- Methodological Answer : X-ray crystallography reveals C–F⋯H–C and π-π stacking interactions between benzyloxy and fluorinated moieties. Hirshfeld surface analysis (CrystalExplorer) quantifies interaction contributions, while DSC (differential scanning calorimetry) measures melting points correlated with packing efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.